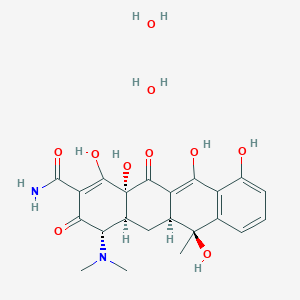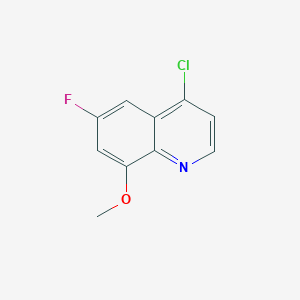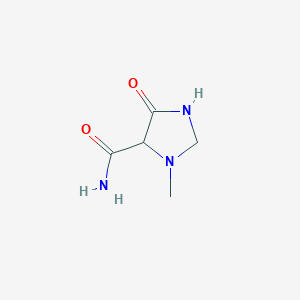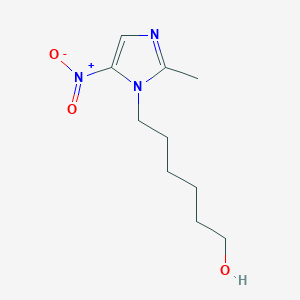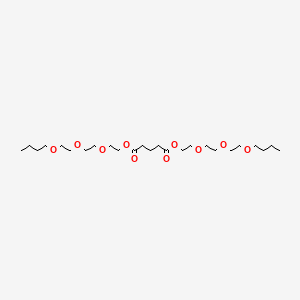![molecular formula C47H46P2 B15198619 1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B15198619.png)
1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” is a complex organophosphorus compound. It is known for its unique spirobiindene structure, which contributes to its stability and reactivity. This compound is often used in coordination chemistry and catalysis due to its ability to form stable complexes with various metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” typically involves the following steps:
Formation of the Spirobiindene Core: The spirobiindene core is synthesized through a series of cyclization reactions, often starting from indene derivatives.
Introduction of Phosphine Groups: The diphenylphosphine groups are introduced via nucleophilic substitution reactions, where a suitable phosphine precursor reacts with the spirobiindene core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
“1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The diphenylphosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Reduced Phosphines: Formed through reduction reactions.
Substituted Phosphines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents. Its ability to form stable complexes with metals makes it a candidate for targeted drug delivery and imaging applications.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in the synthesis of complex organic molecules, making it valuable in the manufacture of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of “1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” involves its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations through mechanisms such as oxidative addition, reductive elimination, and migratory insertion.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate phosphine ligand with a different structural framework.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
“1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” is unique due to its spirobiindene core, which provides enhanced stability and rigidity compared to other phosphine ligands. This structural feature allows for the formation of highly stable metal complexes, making it particularly valuable in catalytic applications where stability and reactivity are crucial.
Propiedades
Fórmula molecular |
C47H46P2 |
|---|---|
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
(4'-diphenylphosphanyl-1,1,1',1',6,6'-hexamethyl-3,3'-spirobi[2H-indene]-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C47H46P2/c1-33-27-39-43(41(29-33)48(35-19-11-7-12-20-35)36-21-13-8-14-22-36)47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)47)49(37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3 |
Clave InChI |
FFLMAJCQVAUMES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5(CC2(C)C)CC(C6=C5C(=CC(=C6)C)P(C7=CC=CC=C7)C8=CC=CC=C8)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


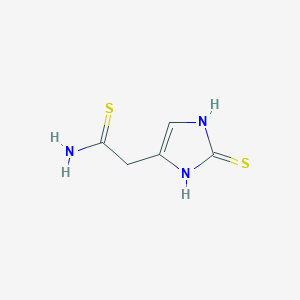
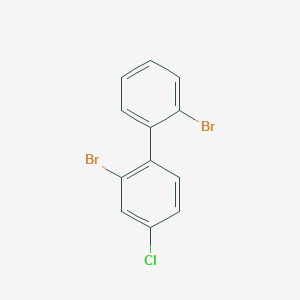
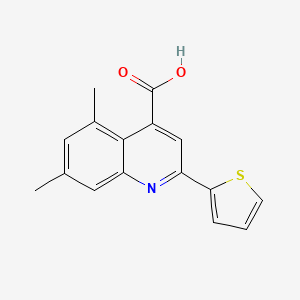
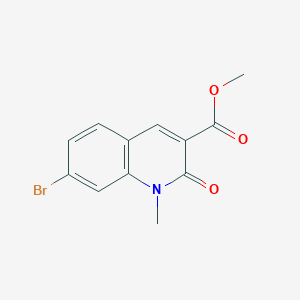
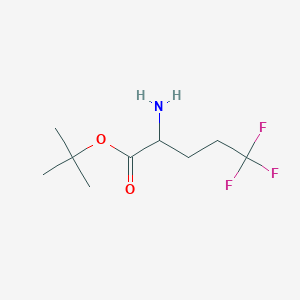
![2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)

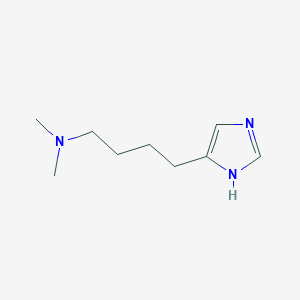
![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)
